N-[2-(1H-indol-3-yl)ethyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide is a complex organic compound that combines the structural features of indole and chromenone derivatives. Indole is a bicyclic structure with a benzene ring fused to a pyrrole ring, while chromenone is a benzopyran derivative. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide typically involves the coupling of tryptamine (an indole derivative) with a chromenone derivative. One common method for amide synthesis is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent. The reaction proceeds as follows:
Starting Materials: Tryptamine and a chromenone derivative.
Reagents: N,N’-dicyclohexylcarbodiimide (DCC) and a suitable solvent such as dichloromethane.
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours until the formation of the amide bond is complete
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The indole and chromenone moieties can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, while the chromenone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution on the indole ring can be achieved using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield oxindole derivatives, while reduction can produce tryptamine derivatives.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and neurological disorders.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with serotonin receptors, while the chromenone derivative may inhibit enzymes involved in inflammatory pathways. The combined effects of these interactions contribute to the compound’s biological activities .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: A compound with similar structural features but different biological activities.
N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with distinct pharmacological properties
Properties
Molecular Formula |
C24H24N2O4 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(3,4,7-trimethyl-2-oxochromen-5-yl)oxyacetamide |
InChI |
InChI=1S/C24H24N2O4/c1-14-10-20(23-15(2)16(3)24(28)30-21(23)11-14)29-13-22(27)25-9-8-17-12-26-19-7-5-4-6-18(17)19/h4-7,10-12,26H,8-9,13H2,1-3H3,(H,25,27) |
InChI Key |
MPBSDEOKEAJHRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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